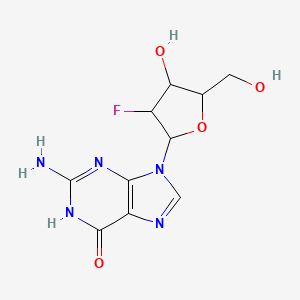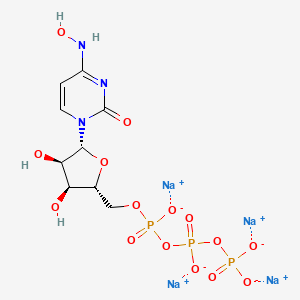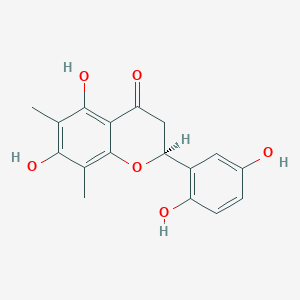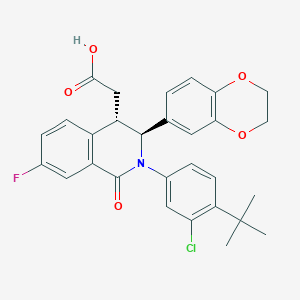
STING ligand-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STING ligand-1 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is essential for detecting cytosolic DNA from pathogens and initiating an immune response.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of STING ligand-1 involves several steps, including the preparation of cyclic dinucleotide analogs. One common method involves the use of amidobenzimidazole derivatives, which are synthesized through a series of reactions including cyclization, amidation, and purification steps . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound focuses on optimizing the synthetic route to scale up the production while maintaining the compound’s efficacy and stability. This involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and reduces the risk of side reactions .
化学反应分析
Types of Reactions
STING ligand-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ligand, potentially altering its activity.
Reduction: This reaction can be used to modify the ligand’s structure to enhance its binding affinity to STING.
Substitution: This reaction involves replacing specific atoms or groups within the ligand to improve its stability or activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction occurs efficiently .
Major Products Formed
The major products formed from these reactions are modified versions of this compound with enhanced properties, such as increased stability, improved binding affinity, or reduced toxicity .
科学研究应用
STING ligand-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the STING pathway and its role in the immune response.
Biology: Helps in understanding the mechanisms of innate immunity and the role of STING in various diseases.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, antiviral treatments, and vaccine adjuvants
Industry: Used in the development of new drugs and therapeutic strategies targeting the STING pathway
作用机制
STING ligand-1 activates the STING pathway by binding to the ligand-binding domain of the STING protein. This binding induces a conformational change in STING, leading to its oligomerization and activation. Activated STING then recruits and activates the kinase TBK1, which phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it promotes the expression of type I interferons and other immune response genes .
相似化合物的比较
Similar Compounds
Cyclic guanosine monophosphate-adenosine monophosphate (cGAMP): A natural STING ligand that activates the pathway similarly to STING ligand-1.
Dimeric amidobenzimidazole (diABZI): A synthetic STING agonist with potent activity.
Cyclic adenosine-inosine monophosphate (cAIMP): Another synthetic analog that activates STING .
Uniqueness
This compound is unique due to its specific binding affinity and the ability to induce a robust immune response. Its synthetic nature allows for modifications to enhance its properties, making it a versatile tool in both research and therapeutic applications .
属性
分子式 |
C29H27ClFNO5 |
|---|---|
分子量 |
524.0 g/mol |
IUPAC 名称 |
2-[(3S,4S)-2-(4-tert-butyl-3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1-oxo-3,4-dihydroisoquinolin-4-yl]acetic acid |
InChI |
InChI=1S/C29H27ClFNO5/c1-29(2,3)22-8-6-18(14-23(22)30)32-27(16-4-9-24-25(12-16)37-11-10-36-24)20(15-26(33)34)19-7-5-17(31)13-21(19)28(32)35/h4-9,12-14,20,27H,10-11,15H2,1-3H3,(H,33,34)/t20-,27+/m0/s1 |
InChI 键 |
JAIAHSWXASHNQH-CCLHPLFOSA-N |
手性 SMILES |
CC(C)(C)C1=C(C=C(C=C1)N2[C@@H]([C@H](C3=C(C2=O)C=C(C=C3)F)CC(=O)O)C4=CC5=C(C=C4)OCCO5)Cl |
规范 SMILES |
CC(C)(C)C1=C(C=C(C=C1)N2C(C(C3=C(C2=O)C=C(C=C3)F)CC(=O)O)C4=CC5=C(C=C4)OCCO5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)


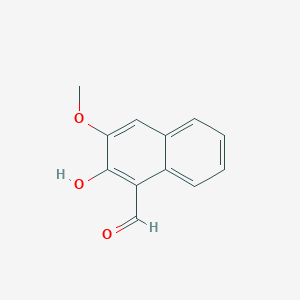

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)

![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)
